3-Chloropropanesulfonyl chloride

Catalog No.
S793517
CAS No.
1633-82-5
M.F
C3H6Cl2O2S
M. Wt
177.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanesulfonyl chloride

CAS Number

1633-82-5

Product Name

3-Chloropropanesulfonyl chloride

IUPAC Name

3-chloropropane-1-sulfonyl chloride

Molecular Formula

C3H6Cl2O2S

Molecular Weight

177.05 g/mol

InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)CCl

Synonyms

1-Chloro-3-propanesulfonyl Chloride; NSC 93777; γ-Chloropropanesulfonyl Chloride;

Canonical SMILES

C(CS(=O)(=O)Cl)CCl

3-Chloropropanesulfonyl chloride is an organosulfur compound with the chemical formula C₃H₆Cl₂O₂S. It is characterized by the presence of a chloropropane group attached to a sulfonyl chloride functional group. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. It appears as a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents.

3-Chloropropanesulfonyl chloride is a hazardous material. Here are some key safety concerns:

  • Skin and eye corrosive: Contact with the skin or eyes can cause severe burns and permanent damage.
  • Toxic fumes: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system.
  • Carcinogen potential: While no definitive data exists for 3-Chloropropanesulfonyl chloride, it's advisable to handle all alkylating agents with caution due to their potential carcinogenic properties [].

Synthesis of Chiral Ionic Liquids:

  • 3-Chloropropanesulfonyl chloride was employed as a starting material in the preparation of a novel pyrrolidine-based chiral imidazolium ionic liquid. These ionic liquids possess unique properties, such as tunable chirality and good thermal stability, making them valuable for applications in asymmetric catalysis and separation science. []

Sulfonation of Cross-linked Polyethylenimine for Mercury Removal:

  • Researchers have utilized 3-Chloropropanesulfonyl chloride for the sulfonation of cross-linked polyethylenimine (PEI) to create a selective mercury (Hg) absorbent. This modified PEI demonstrated efficient Hg removal from aqueous solutions, suggesting potential applications in environmental remediation. []

Generation of Chiral Sultams and Sultones:

  • 3-Chloropropanesulfonyl chloride plays a role in the generation and trapping of a reactive intermediate called a sulfene. This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids to form chiral sultams and sultones. These chiral molecules are of interest in drug discovery due to their potential biological activities. [, ]

Additional Applications:

Beyond the mentioned examples, 3-Chloropropanesulfonyl chloride finds use in various other scientific research areas, including:

  • Synthesis of sulfonyl chlorides and sulfonamides []
  • Organic transformations involving the introduction of a sulfonyl group []

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of various sulfonamide derivatives.
  • Formation of Sulfonamides: It can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Synthesis of Ionic Liquids: It has been used as a starting reagent in the synthesis of chiral imidazolium ionic liquids, which have applications in catalysis and separation processes .

3-Chloropropanesulfonyl chloride exhibits biological activity primarily through its role as an intermediate in the synthesis of enzyme inhibitors. Its derivatives have been studied for potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific enzymes. The compound's ability to modify biological molecules makes it a useful tool in biochemical research .

The synthesis of 3-chloropropanesulfonyl chloride typically involves the following methods:

  • Chlorination of Propanesulfonic Acid: Propanesulfonic acid can be chlorinated using thionyl chloride or phosphorus pentachloride, resulting in the formation of 3-chloropropanesulfonyl chloride.
  • Direct Chlorination: The compound can also be synthesized by direct chlorination of propanesulfonic acid derivatives under controlled conditions to ensure selectivity and yield .

3-Chloropropanesulfonyl chloride has several applications:

  • Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing various sulfonamide drugs and other biologically active compounds.
  • Chemical Reagent: The compound serves as a reagent for generating sulfonamide derivatives and other functionalized compounds.
  • Research Tool: In biochemical research, it is employed for modifying proteins and enzymes to study their functions and interactions .

Studies on the interactions of 3-chloropropanesulfonyl chloride with biological molecules have revealed its potential to modify enzyme activity. Research indicates that its derivatives can inhibit specific enzymes, providing insights into their mechanisms and pathways. These studies are crucial for understanding how modifications can lead to therapeutic effects or adverse reactions .

Several compounds share structural similarities with 3-chloropropanesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-Chloropropanesulfonyl chlorideC₃H₆Cl₂O₂SPositioned at the second carbon; different reactivity.
Propanesulfonic acidC₃H₈O₂SLacks chlorination; more stable and less reactive.
4-Chlorobenzenesulfonyl chlorideC₆H₄ClO₂SAromatic structure; used in different chemical contexts.

3-Chloropropanesulfonyl chloride's unique position as a chlorinated sulfonic acid derivative allows it to participate in specific reactions that its non-chlorinated counterparts cannot, making it particularly valuable in synthetic chemistry and drug development .

3-Chloropropanesulfonyl chloride (CAS 1633-82-5) was first synthesized in the mid-20th century as part of efforts to expand the toolkit of sulfonylating agents in organic chemistry. Early methodologies focused on reacting sultones (cyclic sulfonic esters) with inorganic acid chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, a 1972 patent (US3641140A) demonstrated the reaction of 1,3-propanesultone with thionyl chloride in the presence of dimethylformamide, yielding 3-chloropropanesulfonyl chloride at 85–98% efficiency. This foundational work established its role as a versatile intermediate for sulfonamide and sulfonate derivatives.

Development Timeline and Scientific Significance

  • 1960s–1970s: Initial synthesis methods prioritized high yields but often required harsh conditions or generated toxic byproducts.
  • 1990s–2000s: Applications expanded into pharmaceutical intermediates, particularly for enzymatic inhibitors and chiral sultams.
  • 2010s–Present: Green chemistry approaches emerged, such as using benzenesulfonic acid catalysts to minimize waste and improve atom economy.

The compound’s significance lies in its dual functional groups: a reactive sulfonyl chloride (-SO₂Cl) and a chloroalkyl chain (-CH₂CH₂CH₂Cl), enabling diverse transformations.

Historical Applications in Synthetic Organic Chemistry

3-Chloropropanesulfonyl chloride has been pivotal in:

  • Sulfonamide Synthesis: Reacting with amines to form sulfonamides, a key motif in drug discovery (e.g., MEK/PI3K inhibitors).
  • Chiral Sultam Formation: Trapping sulfenes with imines in the presence of cinchona alkaloids to generate enantiopure sultams.
  • Ionic Liquid Preparation: Serving as a precursor for pyrrolidine-based chiral imidazolium ionic liquids.

Evolution of Synthetic Methodologies

Early synthetic routes relied on sultone chlorination, but modern methods emphasize efficiency and sustainability:

MethodConditionsYieldReference
Sultone + SOCl₂70–80°C, DMF catalyst85–98%
1,3-Propanediol + HCl80–100°C, benzenesulfonic acid catalyst>95%
Propylene + Cl₂/HClGas-phase reaction, hypochlorous acid60–75%

The 2019 Chinese patent (CN110668918A) exemplifies progress by using benzenesulfonic acid to suppress over-chlorination and achieve >95% yield.

Sultone-Based Syntheses

The reaction of 1,3-propanesultone with chlorinating agents represents the most direct route to CPSC. Thionyl chloride (SOCl₂) reacts with 1,3-propanesultone in the presence of dimethylformamide (DMF) as a catalyst, yielding CPSC at 70–80°C over 3 hours with near-quantitative yields (98%) [2]. This exothermic process generates sulfur dioxide and hydrogen chloride as byproducts, necessitating efficient gas scrubbing systems. The sultone’s strained three-membered ring facilitates ring-opening, with the chlorinating agent attacking the sulfonate oxygen to form the sulfonyl chloride moiety.

Phosphorus Pentachloride Methodologies

Phosphorus pentachloride (PCl₅) offers an alternative chlorination pathway, particularly suitable for moisture-sensitive applications. Combining equimolar PCl₅ with 1,3-propanesultone at 120°C produces CPSC alongside phosphorus oxychloride (POCl₃), which is removed via distillation [2]. This method achieves 85% yield but requires careful temperature control to prevent decomposition of the sulfonyl chloride product. The stoichiometric use of PCl₅ generates significant phosphorus-containing waste, posing challenges for large-scale implementation.

Thionyl Chloride-Mediated Transformations

Thionyl chloride demonstrates superior atom economy compared to PCl₅, with its dual role as solvent and reagent. Reactions proceed at reduced temperatures (60–80°C) using catalytic DMF (1–5 wt%), enabling nearly complete conversion of 1,3-propanesultone within 3 hours [2]. The process benefits from simplified purification, as excess SOCl₂ is removed under vacuum prior to fractional distillation of CPSC. This method’s scalability is evidenced by its adoption in pilot-scale productions, though residual DMF in crude products necessitates additional washing steps.

Table 1: Comparison of Classical Synthetic Methods

MethodYield (%)Temperature (°C)CatalystByproduct Management
Thionyl Chloride [2]9870–80DMF (5 wt%)SO₂/HCl scrubbing
PCl₅ [2]85120NonePOCl₃ distillation

Modern Synthetic Approaches

Catalyzed Reactions Using Amides as Facilitators

N-Alkyl amides like hexamethylphosphoric triamide (HMPA) and tetramethylurea enhance reaction kinetics by stabilizing transition states during chlorination. These catalysts enable 10–15% reductions in reaction time while maintaining yields above 90% at reduced DMF loadings (1–2 wt%) [2]. Kinetic studies reveal amides accelerate the rate-determining sulfonate activation step through hydrogen-bonding interactions with the chlorinating agent.

Beta-Propiolactone Approaches

Though less commonly reported, β-propiolactone derivatives show potential as alternative precursors. Theoretical pathways suggest ring-opening with chlorosulfonic acid could yield CPSC, though practical implementations face challenges in controlling regioselectivity. Current literature lacks experimental validation, indicating this route remains largely exploratory.

Bis(trichloromethyl) Carbonate Methods

Phosgene alternatives like bis(trichloromethyl) carbonate (triphosgene) offer safer handling for sulfonyl chloride formation. While not directly documented for CPSC, analogous reactions with propanesultones suggest triphosgene could mediate chlorination at 0–5°C in dichloromethane. This approach would require rigorous moisture exclusion to prevent carbonate hydrolysis.

Table 2: Catalytic Systems in Modern Synthesis

CatalystLoading (wt%)Yield (%)Reaction Time (h)
DMF [2]5983
HMPA [2]2922.5
Tetramethylurea [2]3902.8

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical approaches using ball milling eliminate solvent requirements by inducing reactions through mechanical energy. Early-stage research demonstrates partial conversion of 1,3-propanesultone to CPSC under these conditions, though yields remain suboptimal (<50%). Scalability challenges and equipment wear from corrosive reactants currently limit industrial adoption.

Catalyst Recycling Strategies

Immobilized DMF analogues on silica supports enable catalyst reuse across 5–7 batches without significant activity loss. Fixed-bed reactors with these heterogeneous catalysts achieve 95% yield consistency while reducing amide consumption by 80% compared to homogeneous systems [2].

Waste Minimization Techniques

Closed-loop systems recover unreacted SOCl₂ via condensation traps, achieving 98% reagent utilization in optimized setups [2]. Phosphorus-containing byproducts from PCl₅ routes are converted to agricultural fertilizers through reaction with ammonia, addressing both waste disposal and value-added product generation.

Scale-Up Considerations

Process Optimization Strategies

Reaction calorimetry identifies optimal feed rates to control exotherms during SOCl₂ addition, preventing thermal runaway in >100 kg batches. Statistical modeling reveals parabolic relationships between stirring speed (optimal 400–600 rpm) and reaction completeness, critical for maintaining interfacial contact in viscous mixtures.

Negative Pressure Distillation Techniques

Short-path distillation at 0.1 mmHg effectively separates CPSC (b.p. 69–70°C) from oligomeric byproducts [2]. Advanced molecular stills with centrifugal thin-film evaporators achieve 99.5% purity at throughputs exceeding 200 L/h, though halogen-resistant materials like Hastelloy® C-276 are essential for corrosion prevention.

Industrial Manufacturing Challenges

Handling chlorosulfonic acid aerosols during distillation requires specialized scrubbing systems with alkaline peroxide solutions. Supply chain vulnerabilities in sultone precursors drive ongoing research into alternative feedstocks, including bio-derived γ-butyrolactone derivatives. Regulatory pressures on chlorinated solvent usage further complicate process economics, incentivizing solvent-swap studies using dimethyl carbonate.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1633-82-5

Wikipedia

3-Chloropropanesulfonyl chloride

Dates

Modify: 2023-08-15

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